molecular formula C₃₅H₄₀O₁₂ B1140896 Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester CAS No. 242130-33-2

Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester

Cat. No. B1140896
CAS RN: 242130-33-2
M. Wt: 654.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethynyl Estradiol 17-Acetate 3-(2’,3’,4’-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester is a prominent biomedical compound . It exhibits remarkable efficacy in combatting hormone-responsive cancers .


Molecular Structure Analysis

The molecular structure of this compound includes (8R,9S,10R,13S,14S,17R)-17-Acetyl-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta [α]phenanthren-17-yl hex-5-enoate Delta-9 (11)-Estradiol 17-Enanthate .

Scientific Research Applications

Breast Cancer Treatment

This compound has shown significant potential in the therapeutic management of breast cancer . Its multifaceted mechanism inhibits tumor growth and curtails metastasis, making it a promising candidate for future breast cancer treatments.

Ovarian Cancer Treatment

Similar to its application in breast cancer, this compound has also demonstrated efficacy in the treatment of ovarian cancer . By inhibiting tumor growth and preventing metastasis, it could play a crucial role in managing this type of cancer.

Endometrial Cancer Treatment

The compound’s effectiveness isn’t limited to breast and ovarian cancers. It has also shown promise in the treatment of endometrial cancer . Its ability to inhibit tumor growth and metastasis could make it a valuable tool in the fight against this disease.

Mechanism of Action

Mode of Action

The compound exhibits remarkable efficacy in combatting hormone-responsive cancers . Its multifaceted mechanism inhibits tumor growth and curtails metastasis , likely through its interaction with estrogen receptors. By binding to these receptors, it may modulate gene expression and inhibit the proliferation of cancer cells.

Result of Action

The compound has been shown to inhibit tumor growth and curtail metastasis, proving invaluable in the therapeutic management of breast, ovarian, and endometrial cancers . These effects are likely a result of its interaction with estrogen receptors and subsequent modulation of gene expression.

properties

IUPAC Name

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3/t25-,26-,27+,28+,29+,30?,31+,33-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMVMOYDVQLQJF-XFKDZLFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CC[C@]5(C#C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester

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